molecular formula C10H8ClN3OS B11374670 3-chloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

3-chloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B11374670
M. Wt: 253.71 g/mol
InChI Key: NBHDREBXBHBSRT-UHFFFAOYSA-N
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Description

3-chloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-1,2,4-thiadiazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification processes .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, disrupting their normal function. This disruption can lead to the inhibition of cell proliferation in cancer cells or the inhibition of microbial growth . The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with DNA replication and protein synthesis is of particular interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to the presence of both the thiadiazole ring and the benzamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

Molecular Formula

C10H8ClN3OS

Molecular Weight

253.71 g/mol

IUPAC Name

3-chloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C10H8ClN3OS/c1-6-12-10(16-14-6)13-9(15)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,13,14,15)

InChI Key

NBHDREBXBHBSRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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